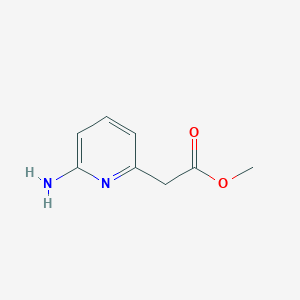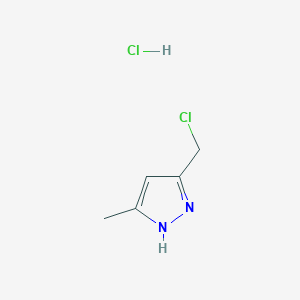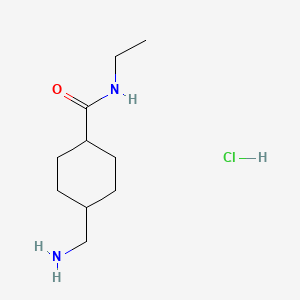
Methyl 2-(6-aminopyridin-2-yl)acetate
Übersicht
Beschreibung
Methyl 2-(6-aminopyridin-2-yl)acetate, also known as Methyl 2-aminopyridine-2-acetate, is a type of organic compound with a pyridine ring structure. It is a colorless, odorless, and water-soluble compound that is widely used in research laboratories for its various scientific applications. It is synthesized by the reaction of 6-aminopyridine and methyl acetate in the presence of an acid catalyst. It is a versatile compound that can be used in a wide range of scientific research applications, such as in the synthesis of pharmaceuticals and other organic compounds, as well as in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Life Science Research
Methyl 2-(6-aminopyridin-2-yl)acetate: is utilized in life science research for the synthesis of complex molecules that can interact with biological systems. This compound serves as a building block in the design of novel pharmaceuticals, where its pyridine moiety can be integral to the pharmacophore, contributing to the compound’s bioactivity .
Material Science
In material science, this compound’s derivatives are explored for their potential use in creating new materials with specific electronic properties. The nitrogen-containing ring can be part of larger organic frameworks in materials used for organic semiconductors or as ligands in metal-organic frameworks (MOFs) .
Chemical Synthesis
Methyl 2-(6-aminopyridin-2-yl)acetate: plays a crucial role in chemical synthesis, particularly in the construction of heterocyclic compounds. It is often used as a precursor for synthesizing pyrimidine derivatives, which have various applications ranging from agriculture to pharmaceuticals .
Chromatography
This compound is also relevant in chromatography, particularly in the preparation of stationary phases for liquid chromatography. Its structure can be modified to create selective interaction sites, improving the separation of complex mixtures .
Analytical Research
In analytical research, Methyl 2-(6-aminopyridin-2-yl)acetate is used to develop analytical standards and reagents. Its well-defined structure and properties make it suitable for use as a reference compound in method development and validation .
Pharmacological Applications
The pyridine ring of Methyl 2-(6-aminopyridin-2-yl)acetate is a common motif in many drugs. It is used in the synthesis of compounds with potential pharmacological activities, such as antitrypanosomal and antiplasmodial agents. The amino group on the pyridine ring can be modified to produce derivatives with varying biological activities .
Eigenschaften
IUPAC Name |
methyl 2-(6-aminopyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-6-3-2-4-7(9)10-6/h2-4H,5H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRADSNMMTKSJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-aminopyridin-2-yl)acetate | |
CAS RN |
882015-06-7 | |
| Record name | methyl 2-(6-aminopyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














